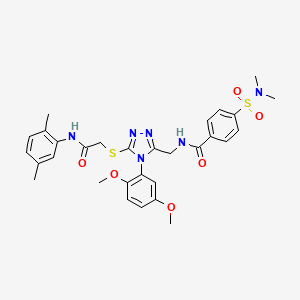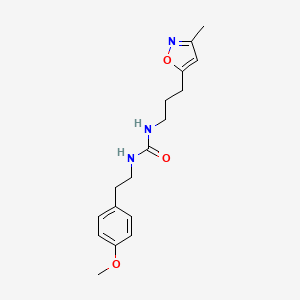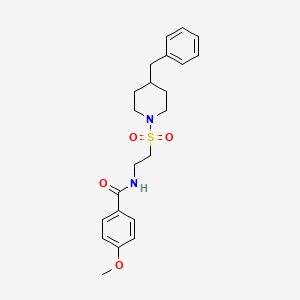
Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride” is a chemical compound with the CAS Number: 42718-20-7 . It has a molecular weight of 280.55 and its molecular formula is C9H11BrClNO2 . It is a solid substance and its IUPAC name is methyl amino (4-bromophenyl)acetate hydrochloride .
Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride” is a solid substance . It has a melting point of 205-208°C .Scientific Research Applications
Metabolism Studies
- The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats was studied to identify urinary metabolites. The findings suggested two metabolic pathways for 2C-B, involving deamination and subsequent reduction or oxidation, and another involving desmethylation and acetylation of the amino group (Kanamori et al., 2002).
Synthesis and Pharmacological Screening
- A study focused on the synthesis of various compounds starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to thiosemicarbazides, triazoles, and Schiff bases with significant antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
Antimicrobial Agent Synthesis
- The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents were conducted. This included the transformation of 2-(4-bromo phenyl) methyl cyanide into various compounds and their evaluation for antimicrobial activity (Doraswamy & Ramana, 2013).
Anticonvulsant Activity Study
- Research on the anticonvulsant activity and structure-activity relationships of sodium channel-blocking 3-aminopyrroles. One compound, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, showed significant activity in rats, suggesting its potential as an anticonvulsant agent (Unverferth et al., 1998).
Antioxidant Activity Research
- A compound synthesized from methyl 3-{[2-(dimethylamino)propyl]amino}acrylate and α-chloro-3-bromobenzylisocyanate showed high inhibitory activity against superoxide generation in rat mitochondria, indicating potential antioxidant applications (Kushnir et al., 2015).
Biological Screening of Aryloxyacetic Acid Analogs
- Synthesis and biological screening of aryloxyacetic acid analogs for antimicrobial activity. Some peptide derivatives showed potent bioactivity against various pathogens, indicating their potential in antimicrobial applications (Dahiya et al., 2008).
Synthesis Optimization for Pharmaceutical Applications
- An optimized synthesis method for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was developed, showcasing its application in pharmaceutical manufacturing processes (Wang Guo-hua, 2008).
Drug Intermediate Experiment Design
- A drug intermediate experiment for an undergraduate course was conducted using methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, demonstrating its application in educational settings (Min, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 2-amino-2-(4-bromophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFDIDFULVKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride | |
CAS RN |
42718-20-7 |
Source


|
| Record name | methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2661955.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2661957.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)

![6-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2661962.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2661963.png)





![Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid](/img/structure/B2661974.png)
![2-Azabicyclo[2.1.1]hexan-4-ylmethanol;hydrochloride](/img/structure/B2661977.png)
